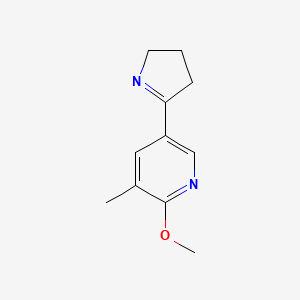

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine

描述

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at position 2, a methyl group at position 3, and a 3,4-dihydro-2H-pyrrole moiety at position 3. This structure combines aromatic and partially saturated heterocyclic systems, making it relevant in pharmaceutical and agrochemical research.

属性

分子式 |

C11H14N2O |

|---|---|

分子量 |

190.24 g/mol |

IUPAC 名称 |

5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine |

InChI |

InChI=1S/C11H14N2O/c1-8-6-9(7-13-11(8)14-2)10-4-3-5-12-10/h6-7H,3-5H2,1-2H3 |

InChI 键 |

YTAFLTRZOBTCNE-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CN=C1OC)C2=NCCC2 |

产品来源 |

United States |

准备方法

合成路线和反应条件

5-(3,4-二氢-2H-吡咯-5-基)-2-甲氧基-3-甲基吡啶的合成可以通过多种合成路线实现。一种常见的方法是在酸性或碱性条件下,将2-甲氧基-3-甲基吡啶与合适的吡咯烷衍生物缩合。 该反应通常需要催化剂,例如三氯化铁,以促进吡咯烷环的形成 .

工业生产方法

该化合物的工业生产可能涉及使用优化反应条件的大规模合成,以确保高收率和纯度。该过程可能包括通过重结晶或色谱法进行纯化,以去除杂质并获得所需的产物。

化学反应分析

反应类型

5-(3,4-二氢-2H-吡咯-5-基)-2-甲氧基-3-甲基吡啶可以进行多种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的N-氧化物或其他氧化衍生物。

还原: 还原反应可以将吡啶环转化为二氢吡啶或四氢吡啶衍生物。

取代: 吡啶环上的甲氧基和甲基可以通过亲核或亲电取代反应被其他官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸(m-CPBA)和高锰酸钾。

还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。

取代: 卤素(例如,溴、氯)或有机金属化合物(例如,格氏试剂)等试剂用于取代反应。

主要形成的产物

从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可以生成N-氧化物,而还原可以生成二氢吡啶衍生物。取代反应可以引入各种官能团,从而导致多种衍生物。

科学研究应用

作用机理

5-(3,4-二氢-2H-吡咯-5-基)-2-甲氧基-3-甲基吡啶的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。需要进行详细的研究以阐明其作用中涉及的确切分子靶标和途径。

作用机制

The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of substituents on the pyridine ring. Below is a comparison with key analogs:

Key Observations:

- Substituent Position and Reactivity : The position of the methyl group (e.g., 2-methyl vs. 3-methyl) significantly alters biological activity. For instance, 5-Methyl Myosmine (3-methyl substitution) is a hazardous intermediate in nicotine metabolism , whereas the 2-methyl analog (CAS 1232431-65-0) is a stable degradation product .

- Ring Saturation and Stability : The 3,4-dihydro-2H-pyrrole moiety introduces partial saturation, enhancing stability compared to fully unsaturated pyrrole systems. This is critical in compounds like 3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole, which adopts a ring-closed imine configuration resistant to hydrolysis .

Hazard Profiles and Environmental Impact

生物活性

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine is a compound characterized by its unique structural features, including a pyridine ring fused with a pyrrole moiety. This compound has garnered attention due to its potential biological activities, particularly its interactions with nicotinic acetylcholine receptors and cytochrome P450 enzymes.

Structural Characteristics

The molecular formula of this compound is , and it possesses a methoxy group at the 2-position and a methyl group at the 3-position of the pyridine ring. The presence of both nitrogen-containing heterocycles enhances its potential for various chemical and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interaction with:

- Nicotinic Acetylcholine Receptors : The compound modulates neurotransmitter release, influencing neurological pathways similar to nicotine but with distinct effects. This interaction is crucial in understanding its pharmacological profile and potential therapeutic uses.

- Cytochrome P450 Enzymes : It may also interact with cytochrome P450 enzymes, which play a significant role in drug metabolism. This interaction could impact the efficacy and metabolism of various drugs.

In Vitro Studies

In vitro studies have demonstrated that this compound affects cell signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. The modulation of these pathways suggests potential applications in treating various conditions related to cell growth and differentiation.

Case Studies

Several studies have explored the pharmacological effects of compounds similar to this compound:

- Pyrrolo[3,4-c]pyridine Derivatives : Research has shown that derivatives of pyrrolo[3,4-c]pyridine exhibit analgesic, sedative, antidiabetic, antiviral, and antitumor activities. These findings highlight the therapeutic potential of compounds within this structural family .

- Enzyme Inhibition Studies : Compounds structurally related to this compound have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values indicate significant activity against these enzymes, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

The following table compares the structural characteristics and biological activities of compounds similar to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Nicotine | Pyridine structure with a pyrrolidine side chain | Known stimulant with well-studied pharmacological effects |

| Anabasine | Similar nitrogen-containing heterocycles | Exhibits similar biological activities to nicotine |

| Cotinine | Metabolite of nicotine | Distinct pharmacological profile compared to nicotine |

| 5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine | Lacks methoxy group; simpler structure | Serves as a precursor in various synthetic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。